molecular formula C13H10N2O B6600851 Benzonitrile, 4-[(2-oxo-1(2H)-pyridinyl)methyl]- CAS No. 62455-72-5

Benzonitrile, 4-[(2-oxo-1(2H)-pyridinyl)methyl]-

Cat. No.: B6600851
CAS No.: 62455-72-5
M. Wt: 210.23 g/mol
InChI Key: BTICPZDTDDUUHT-UHFFFAOYSA-N
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Description

Benzonitrile, 4-[(2-oxo-1(2H)-pyridinyl)methyl]- is an organic compound that belongs to the class of nitriles It is characterized by the presence of a benzonitrile group attached to a pyridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing benzonitrile derivatives involves the reaction of benzaldehyde with hydroxylamine hydrochloride. This reaction typically requires a catalyst and specific reaction conditions to achieve high yields. For instance, the use of ionic liquids as catalysts has been shown to be effective in promoting the reaction and simplifying the separation process .

Industrial Production Methods

In industrial settings, the production of benzonitrile derivatives often involves the use of advanced catalytic systems and optimized reaction conditions to ensure high efficiency and scalability. The use of green chemistry approaches, such as ionic liquids, is also being explored to minimize environmental impact and improve sustainability .

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 4-[(2-oxo-1(2H)-pyridinyl)methyl]- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as temperature and solvent, are optimized based on the desired product and reaction efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of benzonitrile derivatives can lead to the formation of benzoic acid derivatives, while reduction can yield benzylamine derivatives.

Scientific Research Applications

Benzonitrile, 4-[(2-oxo-1(2H)-pyridinyl)methyl]- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzonitrile, 4-[(2-oxo-1(2H)-pyridinyl)methyl]- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzonitrile, 4-[(2-oxo-1(2H)-pyridinyl)methyl]- is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[(2-oxopyridin-1-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c14-9-11-4-6-12(7-5-11)10-15-8-2-1-3-13(15)16/h1-8H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTICPZDTDDUUHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1)CC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50487781
Record name Benzonitrile, 4-[(2-oxo-1(2H)-pyridinyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50487781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62455-72-5
Record name Benzonitrile, 4-[(2-oxo-1(2H)-pyridinyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50487781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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